3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA

VLCFA Elongation Enzymology Lipidomics

This compound is an essential substrate for the third step of very long-chain fatty acid elongation. Its unique 3(S)-hydroxy stereochemistry and specific cis double bond pattern at positions 10,13,16 are required for enzymatic recognition by HSD17B12 and HACD1/2. Substituting with generic analogs results in complete activity loss. Ideal for in vitro enzyme characterization and targeted LC-MS/MS assay development. Not available from general chemical suppliers; secure this high-purity standard for reproducible VLCFA research.

Molecular Formula C43H72N7O18P3S
Molecular Weight 1100.1 g/mol
Cat. No. B15550892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA
Molecular FormulaC43H72N7O18P3S
Molecular Weight1100.1 g/mol
Structural Identifiers
InChIInChI=1S/C43H72N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-31(51)26-34(53)72-25-24-45-33(52)22-23-46-41(56)38(55)43(2,3)28-65-71(62,63)68-70(60,61)64-27-32-37(67-69(57,58)59)36(54)42(66-32)50-30-49-35-39(44)47-29-48-40(35)50/h8-9,11-12,14-15,29-32,36-38,42,51,54-55H,4-7,10,13,16-28H2,1-3H3,(H,45,52)(H,46,56)(H,60,61)(H,62,63)(H2,44,47,48)(H2,57,58,59)/b9-8-,12-11-,15-14-/t31-,32-,36+,37+,38-,42-/m0/s1
InChIKeySHYOGNDOVWXSLL-HYIOPBCUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA for Specialized Research


3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA is a very long-chain fatty acyl-CoA derivative (C22:3) characterized by a 3(S)-hydroxyl group and three cis double bonds at the 10, 13, and 16 positions [1]. With a monoisotopic molecular weight of 1099.3867 Da [1], it functions as a specific intermediate in the elongation cycle of very long-chain fatty acids (VLCFAs) [2]. It is categorized as an endogenous human metabolite, although its presence is expected but not yet quantified in vivo [1].

Why Generic 3-Hydroxyacyl-CoA Substitutes Cannot Replace 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA


Substituting this compound with a generic 3-hydroxyacyl-CoA or a closely related analog is scientifically unsound due to the strict substrate specificity of VLCFA elongase enzymes. The position and stereochemistry of the 3(S)-hydroxyl group, combined with the precise location of the three cis double bonds in the C22 acyl chain, are critical for recognition and catalysis by enzymes like HSD17B12 and HACD1/2 [1][2]. Use of an incorrect chain length, an (R)-stereoisomer, or an analog with different unsaturation patterns will likely lead to complete loss of enzymatic activity, rendering the experiment invalid. This high specificity mandates the use of the exact compound for any study involving the third step of VLCFA elongation [1].

Quantitative Procurement Evidence: 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA Differentiation Metrics


Defined Stereochemical and Chain-Length Purity vs. Racemic or Saturated Analogs

This compound is a single, defined stereoisomer, 3(S)-hydroxy-10,13,16-all-cis-docosatrienoyl-CoA, which is the specific product of the NADPH-dependent reduction of 3-oxo-docosatrienoyl-CoA by HSD17B12 [1]. In contrast, many commercially available 3-hydroxyacyl-CoA alternatives are supplied as racemic mixtures (e.g., 3(R,S)-hydroxy fatty acids) or have fully saturated acyl chains (e.g., 3-hydroxy-docosanoyl-CoA).

VLCFA Elongation Enzymology Lipidomics

Defined Acyl Chain Polyunsaturation Pattern vs. Saturated or Differently Unsaturated Analogs

The compound's acyl chain contains three cis double bonds at the 10, 13, and 16 positions [1]. This specific pattern is crucial for its role as an intermediate. Analogs like 3-hydroxy-docosanoyl-CoA (fully saturated) or 3-hydroxy-docosatetraenoyl-CoA (with a different number and location of double bonds) would be metabolized differently or not at all by the same enzyme systems [2][3].

VLCFA Elongation Lipid Metabolism Substrate Specificity

Unique Predicted LC-MS/MS Spectral Fingerprint for Targeted Lipidomics

This compound possesses a unique predicted LC-MS/MS spectrum, providing a specific analytical signature. For positive ion mode at 20V, the predicted Splash Key is 'splash10-052r-1902730000-17c5b194440d00a444b4' [1]. This is distinct from the spectral fingerprints of related CoA species, such as 3-hydroxy-eicosatrienoyl-CoA or 3-hydroxy-docosanoyl-CoA, which would have different Splash Keys due to differences in mass and structure.

Lipidomics Metabolomics Analytical Chemistry

High-Impact Research Applications for 3(S)-Hydroxy-10,13,16-all-cis-docosatrienoyl-CoA


In Vitro Reconstitution of the VLCFA Elongation Cycle

As the direct product of the second step (3-ketoacyl-CoA reduction) and substrate for the third step (dehydration) in the VLCFA elongation cycle, this compound is essential for in vitro studies aiming to characterize the activity and substrate specificity of enzymes like HSD17B12 and HACD1/2 [1][2]. Its defined stereochemistry and polyunsaturation pattern make it the only valid choice for such assays.

Targeted Lipidomics and Metabolomics of Very Long-Chain Fatty Acid Disorders

The unique predicted LC-MS/MS spectral fingerprint of this compound provides a basis for developing targeted assays to quantify it in biological matrices [3]. This is critical for investigating disorders of peroxisomal beta-oxidation or VLCFA elongation, where the accumulation or depletion of specific intermediates may serve as diagnostic or prognostic biomarkers.

Enzymatic Synthesis of Downstream VLCFA Intermediates

This compound can serve as a specific precursor for the enzymatic synthesis of the next intermediate in the pathway, trans-2-enoyl-CoA, using 3-hydroxyacyl-CoA dehydratases (HACDs) [1]. This application is valuable for generating a range of defined VLCFA-CoA intermediates for further biochemical or structural studies.

Technical Documentation Hub

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